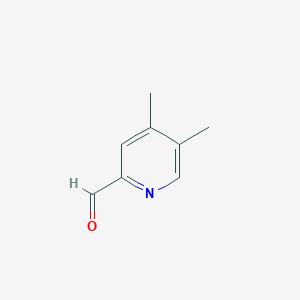
4,5-Dimethylpyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethylpyridine-2-carbaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 5 positions and an aldehyde group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-2-carbaldehyde typically involves the formylation of 4,5-dimethylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:
- The formation of the Vilsmeier reagent by reacting DMF with POCl3.
- The Vilsmeier reagent then reacts with 4,5-dimethylpyridine to introduce the formyl group at the 2 position, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4,5-Dimethylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups at the 4 and 5 positions can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 4,5-Dimethylpyridine-2-carboxylic acid.
Reduction: 4,5-Dimethylpyridine-2-methanol.
Substitution: 4,5-Dimethyl-2-bromopyridine (for halogenation).
科学的研究の応用
4,5-Dimethylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 4,5-Dimethylpyridine-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The exact molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.
類似化合物との比較
2,6-Dimethylpyridine (Lutidine): Similar structure but with methyl groups at the 2 and 6 positions.
4-Methylpyridine-2-carbaldehyde: Similar structure but with only one methyl group at the 4 position.
2,4,6-Trimethylpyridine (Collidine): Similar structure with three methyl groups at the 2, 4, and 6 positions.
Uniqueness: 4,5-Dimethylpyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both methyl groups and an aldehyde group in specific positions allows for unique substitution patterns and reactivity profiles compared to other pyridine derivatives.
特性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC名 |
4,5-dimethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(5-10)9-4-7(6)2/h3-5H,1-2H3 |
InChIキー |
CRKMIPWNDDPKJV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



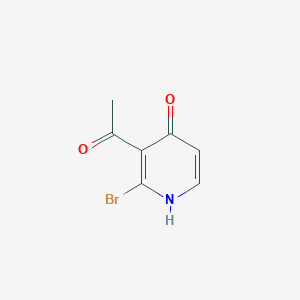
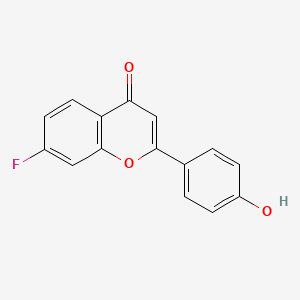
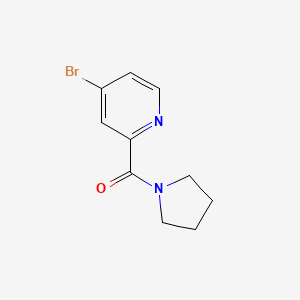
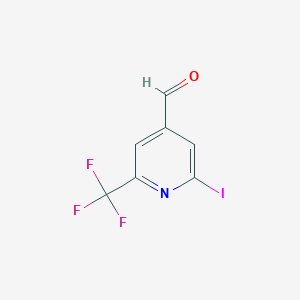
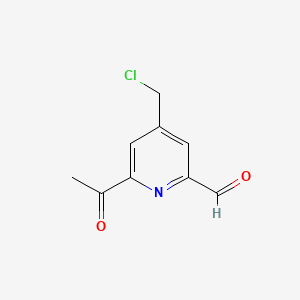
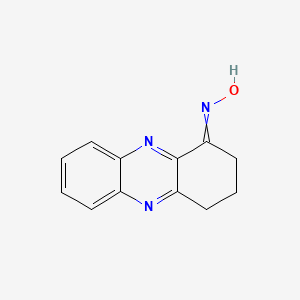
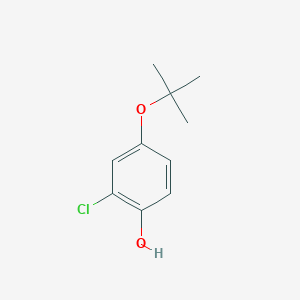

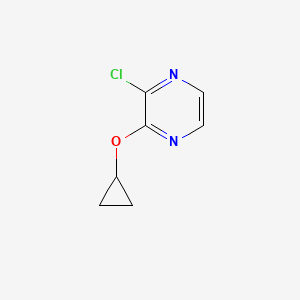

![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
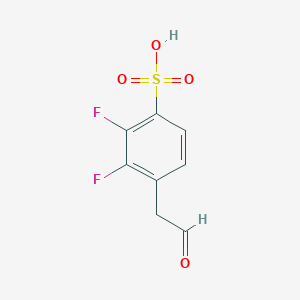
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
